molecular formula C12H22N2O B13536568 (3-Amino-4-methylpiperidin-1-yl)(cyclopentyl)methanone

(3-Amino-4-methylpiperidin-1-yl)(cyclopentyl)methanone

Cat. No.: B13536568
M. Wt: 210.32 g/mol
InChI Key: ZQTKXHANMRXCGS-UHFFFAOYSA-N
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Description

(3-Amino-4-methylpiperidin-1-yl)(cyclopentyl)methanone is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring substituted with an amino group and a methyl group, along with a cyclopentyl group attached to a methanone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Amino-4-methylpiperidin-1-yl)(cyclopentyl)methanone typically involves the reaction of 3-amino-4-methylpiperidine with cyclopentanone under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

(3-Amino-4-methylpiperidin-1-yl)(cyclopentyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (3-Amino-4-methylpiperidin-1-yl)(cyclopentyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound is studied for its potential interactions with various biological targets. It may serve as a ligand in binding studies or as a probe to investigate biochemical pathways.

Medicine

In the field of medicine, this compound is explored for its potential therapeutic applications. It may exhibit pharmacological activities that could be harnessed for the treatment of certain diseases.

Industry

In industrial applications, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which (3-Amino-4-methylpiperidin-1-yl)(cyclopentyl)methanone exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    (3-Amino-4-methylpiperidin-1-yl)(cyclohexyl)methanone: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.

    (3-Amino-4-methylpiperidin-1-yl)(phenyl)methanone: Contains a phenyl group in place of the cyclopentyl group.

    (3-Amino-4-methylpiperidin-1-yl)(ethyl)methanone: Features an ethyl group instead of the cyclopentyl group.

Uniqueness

(3-Amino-4-methylpiperidin-1-yl)(cyclopentyl)methanone is unique due to its specific combination of functional groups and ring structures. This uniqueness allows it to exhibit distinct chemical and biological properties compared to its analogs, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H22N2O

Molecular Weight

210.32 g/mol

IUPAC Name

(3-amino-4-methylpiperidin-1-yl)-cyclopentylmethanone

InChI

InChI=1S/C12H22N2O/c1-9-6-7-14(8-11(9)13)12(15)10-4-2-3-5-10/h9-11H,2-8,13H2,1H3

InChI Key

ZQTKXHANMRXCGS-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1N)C(=O)C2CCCC2

Origin of Product

United States

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